molecular formula C19H24N2O5S B3568117 N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3568117
M. Wt: 392.5 g/mol
InChI Key: XYESBSFVHOJUEB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a glycinamide group (NH2-CH2-CO-NH2), which is a derivative of the amino acid glycine. It also has two phenyl groups (C6H5), one of which is substituted with two methoxy groups (O-CH3) and the other with an ethyl group (C2H5). Additionally, it has a methylsulfonyl group (SO2-CH3), which is a sulfur-containing functional group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group (NH-CO) suggests that it could engage in hydrogen bonding, which could affect its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide group could undergo hydrolysis to form an acid and an amine. The phenyl rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and the methoxy groups could make it somewhat soluble in polar solvents .

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. If it’s a drug, its effect would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling organic compounds, especially if they are in powder form, to avoid inhalation or contact with skin .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s a novel compound, it could have unique properties that make it useful in various fields, such as medicine or materials science .

Properties

IUPAC Name

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-5-14-8-6-7-9-16(14)20-19(22)13-21(27(4,23)24)17-12-15(25-2)10-11-18(17)26-3/h6-12H,5,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYESBSFVHOJUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

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